Mth-DL-glutamine

Übersicht

Beschreibung

Mth-DL-glutamine is a synthetic derivative of glutamine, an amino acid that plays a crucial role in various metabolic processes. Glutamine is known for its involvement in protein synthesis, nitrogen transport, and as a precursor for the synthesis of other amino acids and nucleotides. This compound is utilized in research and industrial applications due to its unique properties and potential benefits.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Mth-DL-glutamine involves the reaction of L-glutamine with methanol under acidic conditions to form methyl L-glutamine. This intermediate is then racemized to produce this compound. The reaction conditions typically include the use of an acid catalyst such as hydrochloric acid and a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction is monitored closely to optimize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Mth-DL-glutamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form glutamic acid and other by-products.

Reduction: It can be reduced to form glutamine derivatives with different functional groups.

Substitution: this compound can participate in substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include glutamic acid, substituted glutamine derivatives, and other amino acid analogs .

Wissenschaftliche Forschungsanwendungen

Mth-DL-glutamine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other amino acids and peptides.

Biology: this compound is used in cell culture media to study cell metabolism and growth.

Medicine: It is investigated for its potential therapeutic effects in conditions such as cancer and immune disorders.

Industry: this compound is used in the production of dietary supplements and as a component in various biochemical assays

Wirkmechanismus

Mth-DL-glutamine exerts its effects through several mechanisms:

Metabolic Pathways: It is involved in the tricarboxylic acid cycle, providing energy and precursors for biosynthesis.

Molecular Targets: this compound targets enzymes such as glutaminase, which converts glutamine to glutamate, and glutamine synthetase, which synthesizes glutamine from glutamate and ammonia.

Pathways Involved: It plays a role in nitrogen metabolism, redox homeostasis, and the synthesis of nucleotides and amino acids

Vergleich Mit ähnlichen Verbindungen

L-Glutamine: The natural form of glutamine, widely used in research and clinical applications.

Methyl L-Glutamine: An intermediate in the synthesis of Mth-DL-glutamine.

Glutamic Acid: A product of glutamine metabolism and a key component in various biochemical pathways.

Uniqueness: this compound is unique due to its synthetic origin and the presence of both D- and L-forms of glutamine. This racemic mixture provides distinct properties that are not observed in the natural L-glutamine, making it valuable for specific research and industrial applications .

Biologische Aktivität

Mth-DL-glutamine, a derivative of the amino acid glutamine, plays a significant role in various biological processes. This article explores its biological activity, focusing on its metabolic pathways, physiological effects, clinical applications, and relevant research findings.

1. Metabolism and Physiological Importance

Glutamine is a key amino acid in human metabolism, serving as a substrate for various biochemical pathways. It is primarily metabolized in the liver, muscle, and gut. The two main enzymes involved in glutamine metabolism are:

- Glutaminase : Converts glutamine into glutamate.

- Glutamine synthetase : Synthesizes glutamine from glutamate and ammonia.

These enzymes are crucial for maintaining cellular homeostasis, particularly in rapidly dividing cells such as lymphocytes and enterocytes . Glutamine's role extends to enhancing antioxidant defenses by increasing levels of reduced glutathione, which protects cells from oxidative stress .

2. Biological Functions

2.1 Cell Proliferation and Survival

This compound has been shown to influence cell survival and proliferation. It upregulates anti-apoptotic proteins while downregulating pro-apoptotic proteins in T cells, thus preventing apoptosis in certain cell types . This property is particularly beneficial in conditions of physiological stress where cell survival is critical.

2.2 Immune Function

Research indicates that glutamine supplementation can enhance immune responses, particularly in critically ill patients or those undergoing surgery. A systematic review of 53 trials involving 4,671 participants found that glutamine supplementation reduced the rate of infectious complications significantly (Relative Risk [RR] 0.79) without affecting overall mortality rates . This suggests that this compound may play a protective role in immune function during critical illness.

3. Clinical Applications

3.1 Nutritional Therapy

This compound is often included in nutritional therapies for patients undergoing major surgeries or those with critical illnesses. A study on perioperative nutritional therapy using a combination of glutamine, arginine, and β-hydroxy-β-methylbutyrate showed improved postoperative outcomes compared to controls, including reduced complications and better maintenance of skeletal muscle mass .

3.2 Cancer Treatment

In oncology, glutamine's role has been investigated concerning tumor metabolism and treatment responses. It has been suggested that targeting glutamine metabolism could enhance the efficacy of cancer therapies by affecting tumor growth dynamics .

4.1 Case Studies and Data Tables

Several studies have documented the effects of this compound on various health outcomes:

5. Conclusion

This compound exhibits significant biological activity with implications for cell metabolism, immune function, and clinical nutrition. Its ability to enhance recovery in critically ill patients and its potential role in cancer therapy highlight its importance in both clinical and research settings. Continued exploration into its mechanisms and applications will further elucidate its benefits across various medical fields.

Eigenschaften

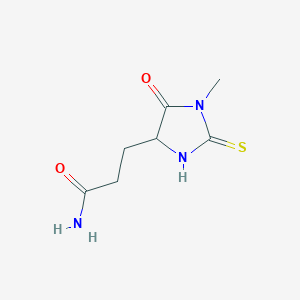

IUPAC Name |

3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-10-6(12)4(9-7(10)13)2-3-5(8)11/h4H,2-3H2,1H3,(H2,8,11)(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSQCJWXEAEPFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=S)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.